(S)-Rolipram

描述

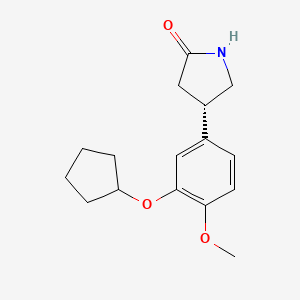

Structure

3D Structure

属性

IUPAC Name |

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORMJIFDVBMOB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234634 | |

| Record name | (S)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85416-73-5 | |

| Record name | (+)-Rolipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Rolipram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Rolipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLIPRAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Stereoselective Synthesis of (S)-Rolipram

Introduction: The Discovery and Significance of this compound

Rolipram, chemically known as 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone, is a selective phosphodiesterase 4 (PDE4) inhibitor. It was first discovered and developed by Schering AG in the early 1990s as a potential antidepressant.[1] Although its clinical development was halted due to a narrow therapeutic window and significant gastrointestinal side effects, Rolipram has remained a pivotal tool in pharmacological research.[1] It serves as a prototype molecule and a well-characterized benchmark for the discovery and development of new PDE4 inhibitors.[1][2]

The pharmacological activity of Rolipram is primarily attributed to its (S)-enantiomer, which makes the stereoselective synthesis of this compound a critical area of research for therapeutic applications.[3] This guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of this compound.

Mechanism of Action: Selective PDE4 Inhibition

Rolipram exerts its biological effects by selectively inhibiting phosphodiesterase 4 (PDE4), a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[2][4] The PDE4 enzyme family is responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a wide array of cellular processes, including inflammation, memory, and mood regulation.[2][4]

By inhibiting PDE4, Rolipram leads to an increase in intracellular cAMP levels.[2][4] This accumulation of cAMP, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[4] The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[2] Rolipram exhibits varying inhibitory potency against these subtypes.

Caption: Simplified cAMP signaling pathway illustrating the role of PDE4 and its inhibition by this compound.

Quantitative Data: PDE4 Inhibition Profile

The inhibitory activity of Rolipram against different PDE4 isoforms has been quantified, with the (S)-enantiomer generally showing higher potency. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized below.

| PDE4 Isoform | Rolipram IC50 (nM) | Citation(s) |

| PDE4A | ~3 | [5][6] |

| PDE4B | ~130 | [5][6][7] |

| PDE4D | ~240 | [5][6][7] |

Stereoselective Synthesis of this compound

Given that the pharmacological effects of Rolipram are predominantly associated with the (S)-enantiomer, numerous stereoselective synthetic strategies have been developed. These methods aim to produce the desired enantiomer in high yield and enantiomeric excess (ee). Key approaches include organocatalytic asymmetric synthesis, continuous-flow synthesis, and enantiodivergent synthesis via resolution of intermediates.

Organocatalytic Asymmetric Michael Addition

A highly effective and metal-free approach for the enantioselective synthesis of this compound involves an organocatalyzed Michael addition of a malonate to a nitro-olefin.[3] This method is noted for its operational simplicity.[3]

Caption: General workflow for the organocatalytic synthesis of this compound.

Quantitative Data for Organocatalytic Synthesis

| Step | Reactants | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Citation(s) |

| Nitro-olefin Formation | 3-Cyclopentyloxy-4-methoxybenzaldehyde, Nitromethane | Ammonium Acetate | Acetic Acid | Reflux | 3 | 80 (2 steps) | N/A | [3] |

| Michael Addition | Dimethyl malonate, Nitro-olefin | Bifunctional thiourea catalyst | Dichloromethane | -20 | 24 | 96 | 94 | [3] |

Experimental Protocol: Organocatalytic Synthesis

Step 1: Nitro-olefin Formation

-

A mixture of 3-cyclopentyloxy-4-methoxybenzaldehyde and nitromethane is refluxed in acetic acid with ammonium acetate as a catalyst for 3 hours.[3]

-

After cooling, the reaction mixture is worked up to yield the corresponding nitro-olefin.[3]

Step 2: Asymmetric Michael Addition

-

To a solution of the nitro-olefin in dichloromethane at -20 °C, dimethyl malonate and a bifunctional thiourea organocatalyst (e.g., Takemoto catalyst, 10 mol%) are added.[3]

-

The reaction is stirred for 24 hours.[3]

-

The product, a Michael adduct, is purified by column chromatography.[3]

Step 3: Reductive Cyclization and Decarboxylation

-

The purified Michael adduct (1.0 eq) is dissolved in methanol.[3]

-

The solution is cooled to 0 °C, and nickel(II) chloride hexahydrate (1.7 eq) is added, followed by the portion-wise addition of sodium borohydride (1.7 eq).[3]

-

The reaction is stirred at 0 °C for 2 hours.[3]

-

The mixture is then quenched with aqueous ammonium chloride solution and extracted with ethyl acetate.[3]

-

The crude product is subjected to decarboxylation by heating in a solvent such as DMSO to afford (S)-(+)-rolipram, which is further purified by recrystallization.[3]

Enantioselective Continuous-Flow Synthesis

Continuous-flow chemistry offers a modern, scalable, and safe approach to the synthesis of this compound, often without the need to isolate intermediates.[3][8] A notable method involves a telescoped asymmetric conjugate addition–oxidative aldehyde esterification sequence.[8][9][10][11][12]

Quantitative Data for Flow Synthesis

| Step | Key Reagents/Catalysts | Residence Time | Yield (%) | ee (%) | Citation(s) |

| Nitro Reduction/Lactamization | Trichlorosilane, DIEA | 10 min | 83 | 94 | [8] |

Experimental Protocol: Continuous-Flow Synthesis

Step 1: Telescoped Asymmetric Conjugate Addition–Oxidative Esterification

-

This step utilizes a polystyrene-supported chiral organocatalyst and in situ-generated persulfuric acid as an oxidant for direct aldehyde esterification.[8]

Step 2: Nitro Reduction and Concomitant Lactamization

-

A solution of the nitro ester intermediate and DIEA in a 7:1 mixture of CH3CN/CH2Cl2 is mixed with a stream of trichlorosilane in CH3CN.[8]

-

This mixture is passed through a reactor with a residence time of 10 minutes to achieve quantitative and selective nitro reduction and lactamization.[8]

-

This process can yield 1.10 g of this compound with 94% ee over a 4-hour run.[8]

Enantiodivergent Synthesis via Resolution

An alternative strategy involves the synthesis of a racemic intermediate, which is then resolved into its constituent enantiomers. This approach allows for the production of both (R)- and this compound from a common precursor.[13]

Caption: Logical relationship showing the resolution of racemic Rolipram into its enantiomers.

Experimental Protocol: Enantiodivergent Synthesis

-

A key intermediate, rac-3-(3'-cyclopentyloxy-4'-methoxy)phenyl-4-nitro butyric acid, is synthesized.[13]

-

This racemic acid is reacted with a chiral resolving agent, such as (S)-(-)-phenylethylamine, to form two separable diastereoisomeric amides.[13]

-

The diastereomers are separated based on their different physical properties (e.g., by crystallization).[13]

-

Each separated diastereomer is then individually subjected to reduction of the nitro group and intramolecular transamidation to yield (R)-(-)-Rolipram and (S)-(+)-Rolipram, respectively.[13]

Conclusion

The discovery of Rolipram as a selective PDE4 inhibitor has paved the way for extensive research into the therapeutic potential of modulating the cAMP signaling pathway. The recognition that the (S)-enantiomer is the primary contributor to its pharmacological activity has driven the development of sophisticated and efficient stereoselective synthetic methods. Modern techniques, such as organocatalysis and continuous-flow synthesis, now provide robust and scalable routes to produce enantiomerically pure this compound. These advancements are crucial for both ongoing research into PDE4 inhibition and the potential development of future therapeutics with improved efficacy and safety profiles.

References

- 1. Rolipram - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R,S)-Rolipram | PDE4 inhibitor | Hello Bio [hellobio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enantiodivergent Synthesis of (R)- and this compound [mdpi.com]

(S)-Rolipram chemical properties and structure elucidation

An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of (S)-Rolipram

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the (S)-enantiomer of the pyrrolidinone derivative Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. This activity confers upon it significant anti-inflammatory and neuroprotective properties, making it a subject of extensive research for potential therapeutic applications in neurodegenerative diseases, depression, and chronic inflammatory conditions.[1][3] This document provides a comprehensive overview of the chemical properties of this compound and the methodologies employed for its structure elucidation.

Chemical Properties

This compound is a white to off-white crystalline solid.[1][4][5] Its chemical identity and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one | [6] |

| Synonyms | (S)-(+)-Rolipram, (+)-Rolipram | [1][6][7] |

| CAS Number | 85416-73-5 | [1][2][6] |

| Molecular Formula | C₁₆H₂₁NO₃ | [1][2][6] |

| Molecular Weight | 275.34 g/mol | [6][7][8] |

| Melting Point | 132 - 136 °C | [1][5][9] |

| Boiling Point | 472.20 °C (Estimated) | [10] |

| pKa | 16.02 ± 0.40 (Predicted) | [11] |

| Appearance | White to almost white powder/crystal | |

| Optical Rotation | [α]D20 = +29 to +34° (c=0.5 in Methanol) |

Solubility

The solubility of Rolipram is a critical factor for its formulation and experimental use. While sparingly soluble in aqueous solutions, it exhibits good solubility in various organic solvents.[12][13]

| Solvent | Solubility | Reference |

| DMSO | ~10 mg/mL; 100 mM | [2][12] |

| Ethanol | ~5 mg/mL | [12] |

| Dimethylformamide (DMF) | ~10 mg/mL | [12] |

| Water | Insoluble / Sparingly soluble | [12][14] |

| DMF:PBS (pH 7.2) 1:9 | ~0.5 mg/mL | [12] |

For aqueous buffers, it is recommended to first dissolve the compound in DMF or DMSO and then dilute with the aqueous solution of choice.[12][13]

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques. These methods provide complementary information, leading to an unambiguous assignment of its constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution.[15] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are used to piece together the molecular framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity (>95%) this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous. A brief period of vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[3]

-

¹H NMR: Acquire a proton spectrum to identify the chemical shifts, integration, and multiplicity (splitting patterns) of all hydrogen atoms.

-

¹³C NMR: Acquire a carbon spectrum (typically proton-decoupled) to identify the chemical shifts of all unique carbon atoms.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H coupling networks, identifying adjacent protons within the molecular structure.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded ¹H-¹³C pairs, assigning protons to their attached carbons.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate ¹H signals and analyze splitting patterns to deduce neighboring proton environments.

-

Correlate 2D data to build molecular fragments and connect them to determine the final covalent structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides precise mass information, which is used to determine the elemental composition and confirm the molecular weight of a compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source, typically Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The expected exact mass for [C₁₆H₂₁NO₃+H]⁺ is approximately 276.1594.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion peak.

-

Use the accurate mass to calculate the elemental formula, which should confirm C₁₆H₂₁NO₃.

-

If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to provide further structural confirmation.

-

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a molecule, providing definitive proof of absolute stereochemistry.[16][17] The crystal structure of human PDE4D complexed with Rolipram has been solved, revealing the precise binding interactions and confirming its molecular geometry.[18]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may be screened to find optimal conditions.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern over a range of orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the phase problem using direct methods or other suitable techniques to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model computationally against the experimental data to optimize atomic positions, and thermal parameters, resulting in a final, highly accurate 3D structure. The refinement process confirms bond lengths, bond angles, and the absolute configuration of the chiral center.

-

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme primarily responsible for the hydrolysis and inactivation of cAMP.[1][19] By blocking PDE4, Rolipram leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream signaling cascades, most notably through Protein Kinase A (PKA), which in turn modulates the transcription of various genes and cellular processes, leading to anti-inflammatory and neuroprotective effects.[20]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | PDE4 inhibitor | Hello Bio [hellobio.com]

- 3. mdpi.com [mdpi.com]

- 4. S- (+)-Rolipram CAS#: 85416-73-5 [m.chemicalbook.com]

- 5. S- (+)-Rolipram CAS#: 85416-73-5 [amp.chemicalbook.com]

- 6. This compound | C16H21NO3 | CID 158758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Rolipram | C16H21NO3 | CID 5092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Rolipram | 61413-54-5 | FR01270 | Biosynth [biosynth.com]

- 11. ROLIPRAM CAS#: 61413-54-5 [m.chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Application of anisotropic NMR parameters to the confirmation of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. Rolipram | Cell Signaling Technology [cellsignal.com]

- 20. apexbt.com [apexbt.com]

(S)-Rolipram's Role in the cAMP/PKA/CREB Signaling Pathway: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB). This signaling cascade is a key pathway in cellular processes such as neuroprotection, anti-inflammatory responses, and synaptic plasticity. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the signaling pathway and experimental workflows.

The cAMP/PKA/CREB Signaling Pathway and the Role of this compound

The canonical cAMP/PKA/CREB signaling pathway is a crucial intracellular cascade that translates extracellular signals into changes in gene expression. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which stimulate adenylyl cyclase to convert ATP into cAMP.[1]

cAMP acts as a second messenger, and its intracellular concentration is tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2] PDE4 is a family of enzymes that specifically hydrolyzes cAMP.[3]

This compound is a selective inhibitor of PDE4.[3] By binding to and inhibiting the activity of PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[4]

This rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits.

The active PKA catalytic subunits then translocate to the nucleus where they phosphorylate various substrate proteins, a key one being the cAMP Response Element-Binding protein (CREB).[4] PKA phosphorylates CREB at a specific serine residue (Ser133).[5] This phosphorylation event is a critical step in the activation of CREB, enabling it to recruit transcriptional co-activators and bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of this compound and racemic Rolipram with components of the cAMP/PKA/CREB signaling pathway.

Table 1: Inhibition of PDE4 Isoforms by Rolipram

| Compound | PDE4 Isoform | IC50 (nM) | Cell System/Assay Condition | Reference |

| (R,S)-Rolipram | PDE4A | 3 | Immunopurified | [5][6] |

| (R,S)-Rolipram | PDE4B | 130 | Immunopurified | [5][6] |

| (R,S)-Rolipram | PDE4D | 240 | Immunopurified | [5][6] |

Table 2: Effect of Rolipram on CREB Phosphorylation

| Compound | Effect | IC50 (nM) | Cell System/Assay Condition | Reference |

| (R,S)-Rolipram | Increased CREB Phosphorylation (High-affinity component) | ~1 | U937 monocytic cells | [5][7] |

| (R,S)-Rolipram | Increased CREB Phosphorylation (Low-affinity component) | ~120 | U937 monocytic cells | [5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the cAMP/PKA/CREB signaling pathway.

Whole-Cell cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP in response to this compound treatment.

Materials:

-

HEK293, U937, or other suitable cell line

-

96-well cell culture plates

-

Serum-free cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Forskolin stock solution (adenylyl cyclase activator)

-

cAMP assay kit (e.g., Competitive ELISA or luminescence-based kit)

-

Cell lysis buffer (provided with the cAMP assay kit)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the assay. Incubate overnight.

-

Pre-incubation with this compound:

-

Wash the cells once with serum-free medium.

-

Add serum-free medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

-

Incubate for 20-30 minutes at 37°C to allow the inhibitor to enter the cells.

-

-

Stimulation of cAMP Production:

-

Add Forskolin to each well to a final concentration of 1-10 µM to stimulate adenylyl cyclase.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium from the wells.

-

Add the cell lysis buffer provided in the cAMP assay kit to each well.

-

Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

-

-

cAMP Quantification:

-

Perform the cAMP measurement using a competitive ELISA or a luminescence-based assay according to the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]

-

PKA Kinase Activity Assay

This assay quantifies the activity of PKA in cell lysates following treatment with this compound.

Materials:

-

PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar ELISA-based kit)[9]

-

Cell line of interest

-

This compound

-

Reagents for cell lysis (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

ATP solution

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat cells with desired concentrations of this compound for a specified time.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

-

Assay Performance (based on a typical ELISA-based kit): [9]

-

Add the cell lysates (containing PKA) to the wells of the substrate-coated microplate provided in the kit.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for 60-90 minutes at 30°C.

-

Wash the wells to remove non-reacted components.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Incubate for 60 minutes at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells and add TMB substrate to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

The absorbance is directly proportional to the PKA activity.

-

Compare the absorbance values of treated samples to the untreated control to determine the fold-change in PKA activity.

-

Western Blot for Phospho-CREB (Ser133)

This protocol details the detection and quantification of CREB phosphorylation at Ser133.

Materials:

-

Cell line of interest

-

This compound

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Sample Preparation:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for total CREB):

-

Strip the membrane of the phospho-CREB antibodies using a stripping buffer.

-

Wash the membrane and re-block.

-

Incubate with the primary antibody against total CREB.

-

Repeat the secondary antibody and detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-CREB and total CREB using densitometry software (e.g., ImageJ).

-

Normalize the phospho-CREB signal to the total CREB signal for each sample.

-

Calculate the fold-change in CREB phosphorylation relative to the untreated control.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 10. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

(S)-Rolipram: A Technical Guide to its Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Rolipram, the less potent enantiomer of the selective phosphodiesterase 4 (PDE4) inhibitor Rolipram, serves as a critical tool in pharmacological research. This document provides an in-depth technical guide to the basic pharmacology of this compound. It details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme family primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in the second messenger cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1][3] The activation of the cAMP/PKA/CREB signaling cascade modulates the transcription of numerous genes, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and an increase in anti-inflammatory mediators.[1][3]

Signaling Pathway

The inhibition of PDE4 by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway, from receptor activation to gene transcription.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of PDE4 activity. While the (R)-enantiomer is more potent, this compound still demonstrates significant, dose-dependent inhibition.[4]

PDE4 Subtype Selectivity

The PDE4 enzyme family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. The inhibitory activity of Rolipram varies across these subtypes. While specific IC50 values for this compound against each subtype are not consistently reported in the literature, it is generally understood to be 3 to 5.2 times less potent than its (R)-counterpart.[4] The table below summarizes the IC50 values for racemic Rolipram, providing an approximate indication of the inhibitory profile.

| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |

| Racemic Rolipram | ~3[5][6] | ~130[5][6] | Not Reported | ~240[5][6] |

Table 1: Inhibitory Concentration (IC50) of Racemic Rolipram against PDE4 Subtypes

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both humans and preclinical species.

Human Pharmacokinetics

Studies in healthy male volunteers have provided key insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Reference |

| Intravenous (0.1 mg) | ||

| Terminal Half-life | 6-8 hours | [7] |

| Total Clearance | 6 ml/min/kg | [7] |

| Oral (1.0 mg) | ||

| Peak Plasma Concentration (Cmax) | 16 ng/ml | [7] |

| Time to Peak Concentration (Tmax) | 0.5 hours | [7] |

| Bioavailability | 77% | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have also been conducted, providing valuable data for translational research.

| Parameter | Value (in Rat) | Reference |

| Oral Administration | ||

| Bioavailability | 35% | [8] |

| Terminal Half-life | 1-3 hours | [8] |

Table 3: Pharmacokinetic Parameters of Racemic Rolipram in Rats

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are utilized to investigate the pharmacology of this compound and other PDE4 inhibitors.

In Vitro PDE4 Inhibition Assays

Two common methods for quantifying PDE4 inhibition are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the absence of PDE4 activity, the small FAM-cAMP tumbles rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large, slow-tumbling complex, leading to high fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.[9]

Protocol:

-

Reagent Preparation: Prepare assay buffer, serial dilutions of this compound, recombinant human PDE4 enzyme, and FAM-cAMP substrate solution.

-

Assay Plate Preparation: Add assay buffer, this compound dilutions or vehicle, and PDE4 enzyme to a 96- or 384-well plate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction and incubate for a set time (e.g., 60 minutes).

-

Detection: Add a binding agent to stop the reaction and incubate for 30 minutes.

-

Measurement: Read the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).[2]

Principle: This assay uses a terbium-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor). In the absence of PDE4 activity, the labeled cAMP analog binds to the antibody, bringing the donor and acceptor into close proximity and allowing FRET to occur. When PDE4 hydrolyzes cAMP, the unlabeled cAMP displaces the labeled analog from the antibody, disrupting FRET. PDE4 inhibitors prevent this hydrolysis, thus maintaining a high FRET signal.[9]

Protocol:

-

Reagent Preparation: Prepare assay buffer, serial dilutions of this compound, recombinant human PDE4 enzyme, and cAMP substrate solution.

-

Assay Plate Preparation: Add this compound dilutions or vehicle and PDE4 enzyme to a 384-well plate.

-

Reaction Initiation: Add the cAMP substrate to all wells and incubate for a set time (e.g., 60 minutes).

-

Detection: Add a TR-FRET detection mix containing the fluorescently labeled cAMP analog and the terbium-labeled anti-cAMP antibody.

-

Measurement: Read the TR-FRET signal on a compatible plate reader.

In Vivo Models

Objective: To evaluate the anti-inflammatory effects of this compound in a model of allergic airway inflammation.

Protocol:

-

Sensitization: Sensitize mice (e.g., BALB/c) via intraperitoneal injections of ovalbumin (OVA) emulsified in alum on, for example, day 0 and day 7.

-

Challenge: Challenge the sensitized mice with aerosolized OVA for a set period (e.g., 30 minutes) on multiple consecutive days (e.g., days 14-16).

-

This compound Administration: Administer this compound or vehicle control at a specified dose and route (e.g., oral gavage) typically 1 hour prior to each OVA challenge.

-

Outcome Measures (24-48 hours post-final challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) via cell counting and differential analysis.

-

Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of a bronchoconstrictor like methacholine using a whole-body plethysmography system.

-

Lung Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation and remodeling.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or other immunoassays.

-

Conclusion

This compound, while less potent than its (R)-enantiomer, remains an indispensable research tool for investigating the therapeutic potential of PDE4 inhibition. Its well-characterized mechanism of action, involving the elevation of cAMP and modulation of the PKA/CREB signaling pathway, provides a clear basis for its anti-inflammatory and neuroprotective effects. The availability of robust in vitro and in vivo experimental protocols allows for the continued exploration of its pharmacological profile and the development of novel PDE4 inhibitors with improved therapeutic indices. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the understanding and application of PDE4-targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of rolipram in the rhesus and cynomolgus monkeys, the rat and the rabbit. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

(S)-Rolipram: A Technical Guide for cAMP Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of cAMP and Phosphodiesterase-4

Cyclic adenosine monophosphate (cAMP) is a fundamental second messenger that governs a vast array of cellular processes, including gene transcription, metabolism, inflammation, and neuronal signaling.[1] The intracellular concentration of cAMP is meticulously controlled by a delicate balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[1] The PDE superfamily consists of 11 families, with phosphodiesterase-4 (PDE4) being the predominant enzyme responsible for cAMP hydrolysis in the central nervous system and immune cells.[1][2] This central role makes PDE4 a significant therapeutic target for a range of conditions, including inflammatory diseases and neurological disorders.[3][4]

(S)-Rolipram is a selective inhibitor of PDE4, which prevents the conversion of cAMP to the inactive 5'-AMP, thereby increasing intracellular cAMP levels.[1][5] This elevation in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to a multitude of cellular responses.[1][5] While the (R)-enantiomer of rolipram is the more potent inhibitor of the PDE4 enzyme, this compound serves as a valuable tool compound for studying the intricacies of cAMP signaling.[3][6] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Mechanism of Action of this compound

This compound exerts its effects by binding to the catalytic site of PDE4 enzymes.[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to numerous splice variants, allowing for compartmentalized regulation of cAMP signaling.[5] Rolipram exhibits stereoselectivity, with the enzyme possessing distinct binding sites for its enantiomers.[5] By inhibiting PDE4, this compound effectively blocks the degradation of cAMP, leading to its accumulation within the cell.[7] This increase in intracellular cAMP concentration amplifies cAMP-dependent signaling pathways.[5]

The primary downstream effectors of cAMP are PKA and EPAC.[1][5] Activated PKA phosphorylates a variety of substrate proteins, including the cAMP-responsive element-binding protein (CREB), a transcription factor crucial for processes like long-term memory formation.[8][9] The EPAC pathway, on the other hand, is involved in a range of cellular functions, including cell adhesion and insulin secretion.[10]

Data Presentation: Quantitative Analysis of PDE4 Inhibitors

The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for quantifying the potency of an enzyme inhibitor. The following tables summarize the in vitro IC50 values for Rolipram against various PDE4 subtypes. It is important to note that much of the available literature focuses on the more potent (R)-(-)-enantiomer or the racemic mixture.[3] Specific IC50 values for (S)-(+)-rolipram against individual PDE4 subtypes are not as readily available.[3]

| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference(s) |

| (Racemic) Rolipram | 3 | 130 | - | 240 | [11][12] |

| (R)-(-)-Rolipram | ~3 | ~130 | - | ~240 | [12][13] |

| (S)-(+)-Rolipram | Not readily available | Not readily available | Not readily available | Not readily available | [3] |

Note: (S)-(+)-Rolipram is reported to be approximately 3 to 5.2 times less potent than (R)-(-)-Rolipram.[3]

Experimental Protocols

Accurate measurement of intracellular cAMP levels and PDE4 inhibition are crucial for studying the effects of this compound. Below are generalized protocols for common assays.

Protocol 1: Measurement of Intracellular cAMP Levels using ELISA

This protocol describes a competitive immunoassay for the quantification of cAMP.

Principle: This assay is a competitive immunoassay where cAMP in a sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.[1]

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)[9]

-

cAMP ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

cAMP ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to the antibody-coated microplate.

-

Adding enzyme-conjugated cAMP.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate to generate a colorimetric signal.

-

Stopping the reaction and measuring the absorbance on a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known cAMP standards.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Protocol 2: In Vitro PDE4 Inhibition Assay using Fluorescence Polarization (FP)

This protocol describes a method to determine the in vitro potency of this compound against PDE4.

Principle: This assay is based on the principle that a small, fluorescently labeled cAMP molecule (FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-5'-AMP, a binding agent in the assay mix captures the resulting phosphate group, forming a larger, slower-tumbling complex with high fluorescence polarization. The decrease in the FP signal is directly proportional to the inhibitor's potency.[8][14]

Materials:

-

Recombinant PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4C, or PDE4D)

-

This compound

-

FAM-cAMP substrate[14]

-

Assay Buffer (e.g., Tris-based buffer, pH 7.2-7.5, containing MgCl₂)[14]

-

Binding Agent (e.g., IMAP™ Binding Solution)[14]

-

Low-volume, black, 384-well microplates[14]

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.[8]

-

-

Assay Plate Preparation:

-

Enzyme Addition:

-

Reaction Initiation:

-

Prepare a solution of FAM-cAMP in assay buffer.

-

Add the FAM-cAMP solution to all wells to initiate the enzymatic reaction.[8]

-

-

Enzymatic Reaction:

-

Reaction Termination and Signal Detection:

-

Data Analysis:

-

Correct for background by subtracting the average FP value of the "Blank" wells.[14]

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[14]

-

Conclusion

This compound is an invaluable pharmacological tool for investigating the complexities of cAMP signaling.[1] Its selective inhibition of PDE4 provides a robust method for elevating intracellular cAMP, enabling detailed studies of the downstream consequences on PKA and EPAC pathways.[1] The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of cAMP in various physiological and pathological processes. A thorough understanding of this compound's mechanism of action and the methodologies to study its effects is essential for advancing research in areas where cAMP signaling is a critical regulator.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Rolipram - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Effects of cAMP-Dependent Protein Kinase Activator and Inhibitor on In Vivo Rolipram Binding to Phosphodiesterase 4 in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Enantioselective Synthesis of (S)-(+)-Rolipram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-(+)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor with significant therapeutic potential. The pharmacological activity of Rolipram resides predominantly in its (S)-enantiomer, making stereoselective synthesis a critical aspect of its development for anti-inflammatory and antidepressant applications.[1] This document details prominent synthetic strategies, including organocatalytic asymmetric Michael addition, continuous-flow synthesis, and enantiodivergent synthesis, presenting comparative data, detailed experimental protocols, and visual workflows.

Core Concepts: The Significance of Stereoselectivity

Rolipram, chemically known as 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone, possesses a chiral center at the C4 position of the pyrrolidinone ring. The differential pharmacological and toxicological profiles of its enantiomers necessitate the development of synthetic routes that selectively produce the desired (S)-enantiomer.[1] Modern synthetic chemistry offers several powerful strategies to achieve high enantiopurity, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with the (R)-enantiomer.

Comparative Analysis of Enantioselective Synthetic Strategies

The following table summarizes quantitative data for three distinct and effective methods for the enantioselective synthesis of (S)-(+)-Rolipram, allowing for a clear comparison of their key performance indicators.

| Synthetic Strategy | Key Transformation | Catalyst / Chiral Source | Overall Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages |

| Organocatalytic Asymmetric Michael Addition | Michael addition of dimethyl malonate to a nitro-olefin | Bifunctional thiourea catalyst (e.g., Takemoto catalyst) | ~77% (over 3 steps) | 94% (can be >99% after recrystallization) | Metal-free, operational simplicity, high enantioselectivity.[1] |

| Continuous-Flow Synthesis | Telescoped asymmetric conjugate addition and oxidative esterification | Polystyrene-supported chiral organocatalyst | 83% | 94% | Enhanced safety, high productivity, scalability, and process control.[2][3] |

| Enantiodivergent Synthesis | Resolution of diastereomeric amides | (S)-(-)-phenylethylamine as a chiral auxiliary | ~40% (for each enantiomer from the racemic acid) | >99% (after separation and cyclization) | Access to both enantiomers from a common intermediate, high enantiopurity. |

Signaling Pathway of Rolipram

Rolipram exerts its therapeutic effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, Rolipram increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in anti-inflammatory and neuroprotective responses.[5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Rolipram: A Technical Guide to its Effects on Neuronal and Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Rolipram, the active enantiomer of Rolipram, is a selective phosphodiesterase 4 (PDE4) inhibitor with profound effects on both the central nervous and immune systems. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates critical intracellular signaling pathways, leading to a range of therapeutic potentials, including neuroprotection, anti-inflammatory effects, and cognitive enhancement. This technical guide provides an in-depth analysis of the mechanisms of action of this compound on neuronal and immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades and workflows.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its biological effects primarily through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cAMP.[1][2] PDE4 is a superfamily of enzymes with multiple isoforms (PDE4A, B, C, and D) that are differentially expressed in various cell types, including neurons and immune cells.[1][2] Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, a crucial second messenger that activates downstream signaling pathways.[1][2]

Effects on Neuronal Cells

In the central nervous system, this compound's elevation of cAMP levels triggers signaling cascades that are pivotal for neuronal function and survival.

Signaling Pathways in Neurons

The primary effectors of increased cAMP in neurons are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1]

-

PKA Pathway: cAMP binding to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate numerous target proteins. A key substrate is the cAMP response element-binding protein (CREB), a transcription factor that governs the expression of genes involved in learning, memory, and neuronal survival.[1][3]

-

Epac Pathway: cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. The Epac-Rap1 pathway is implicated in processes such as neurite outgrowth and synaptic plasticity.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of Rolipram varies among the different PDE4 isoforms. The (S)-enantiomer is the more active form.

| Inhibitor | Target | IC50 | Cell Type | Reference |

| Rolipram | Pan-PDE4 | ~550 nM | Rat Cortical Neurons | [4] |

| Rolipram | PDE4A | 3 nM | U937 monocytic cells | [5][6] |

| Rolipram | PDE4B | 130 nM | U937 monocytic cells | [5][6] |

| Rolipram | PDE4D | 240 nM | U937 monocytic cells | [5][6] |

Effects on Immune Cells

This compound exhibits potent anti-inflammatory properties by modulating the function of various immune cells.

Signaling Pathways in Immune Cells

Similar to its action in neurons, this compound increases cAMP levels in immune cells, which generally leads to the suppression of pro-inflammatory responses. Elevated cAMP inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-gamma (IFN-γ).[2][7] This is partly mediated by the PKA-dependent inhibition of the transcription factor nuclear factor-kappa B (NF-κB).[2]

Quantitative Data: Anti-Inflammatory Effects

This compound has been shown to inhibit the production of various inflammatory mediators.

| Effect | Cell Type | IC50 / Concentration | Reference |

| Inhibition of Leukotriene B4 (LTB4) production | Human Monocytes | 3.5 µM | [8] |

| Inhibition of Leukotriene C4 and Histamine release | Murine Mast Cells | Not specified | [8] |

| Suppression of TNF-α and LT production | Human and Rat T-cells | Not specified | [7] |

| Suppression of IFN-γ production | Human and Rat T-cells | Not specified | [7] |

| Decrease in TNF-α expression | Rat Dorsal Root Ganglion | 3 mg/kg (in vivo) | [2] |

| Decrease in IL-1β expression | Rat Dorsal Root Ganglion | 3 mg/kg (in vivo) | [2] |

Experimental Protocols

Primary Neuronal Culture

This protocol provides a general framework for establishing primary neuronal cultures for studying the effects of this compound.

Methodology:

-

Plate Coating: Culture plates are coated with an adhesion substrate like Poly-D-Lysine to promote neuronal attachment.[9]

-

Tissue Dissection: Embryonic brain tissue (e.g., E18 rat cortex or hippocampus) is dissected in a sterile, ice-cold dissection solution.[9]

-

Cell Dissociation: The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.[4]

-

Cell Plating: Neurons are plated at a desired density onto the coated plates in a serum-free neuronal culture medium.[4]

-

Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2, with partial media changes every 2-3 days. Neurons are typically mature and ready for experiments within 5-7 days.[9]

PDE4 Activity Assay

Several methods can be employed to measure PDE4 activity.

a) Radiometric PDE Hydrolysis Assay:

This is a highly sensitive method that measures the hydrolysis of radiolabeled cAMP.[10]

-

Cell Lysis: Cells or tissues are homogenized in a hypotonic buffer containing protease inhibitors.

-

Assay Reaction: Aliquots of the lysate are incubated with [3H]cAMP as a substrate.

-

Separation: The product, [3H]5'-AMP, is separated from the unhydrolyzed [3H]cAMP.

-

Quantification: The amount of [3H]5'-AMP is quantified using liquid scintillation counting.

b) Fluorescence Polarization (FP) Assay:

This is a homogeneous assay suitable for high-throughput screening.[11]

-

Reaction Setup: Recombinant PDE4 enzyme is incubated with a fluorescently labeled cAMP substrate (e.g., cAMP-FAM).

-

Hydrolysis: PDE4 hydrolyzes the phosphodiester bond, releasing a fluorescently labeled phosphate group.

-

Binding: A specific phosphate-binding agent is added, which binds to the released phosphate group, causing a change in fluorescence polarization.

-

Detection: The change in fluorescence polarization is measured, which is proportional to PDE4 activity.

Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a common and robust method for quantifying cytokine levels in biological samples.[12]

Methodology:

-

Plate Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: Non-specific binding sites on the plate are blocked with an inert protein solution.

-

Sample Incubation: Cell culture supernatants or tissue homogenates are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

-

Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.

Conclusion

This compound is a potent modulator of neuronal and immune cell function through its selective inhibition of PDE4 and subsequent elevation of intracellular cAMP. In neuronal cells, this leads to the activation of PKA and Epac signaling pathways, which are crucial for neuroprotection, synaptic plasticity, and cognitive processes. In immune cells, this compound exerts significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other PDE4 inhibitors for a range of neurological and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]

- 3. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antidepressant rolipram suppresses cytokine production and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of selective phosphodiesterase type IV inhibitor, rolipram, on fluid and cellular phases of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

The Neuroprotective Potential of (S)-Rolipram: A Foundational Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Neuroprotective Mechanisms and Experimental Validation of (S)-Rolipram.

This compound, a selective phosphodiesterase-4 (PDE4) inhibitor, has emerged as a significant compound of interest in the field of neuroprotection. By modulating intracellular signaling pathways crucial for neuronal survival and inflammatory responses, this compound has demonstrated therapeutic potential across a range of preclinical models of neurological disorders. This guide provides a comprehensive overview of the foundational research on this compound's neuroprotective effects, detailing its mechanism of action, key quantitative data from pivotal studies, and in-depth experimental protocols.

Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its neuroprotective effects primarily through the inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger that activates downstream signaling cascades vital for neuronal survival, plasticity, and the attenuation of neuroinflammation.[1] Two principal pathways have been identified as central to this compound's neuroprotective action: the cAMP/PKA/CREB pathway and the cAMP/AMPK/SIRT1 pathway.[1]

Signaling Pathways

Caption: Key signaling pathways activated by this compound.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and neuroprotective effects of this compound.

Table 1: In Vitro Potency of Rolipram Against PDE4 Isoforms

| PDE4 Isoform | IC50 (nM) | Cell Line/System | Reference |

| PDE4A | ~3 | Immunopurified human PDE4A | [2] |

| PDE4B | ~130 | Immunopurified human PDE4B | [2] |

| PDE4D | ~240 | Immunopurified human PDE4D | [2] |

Table 2: In Vitro Neuroprotective Effects of this compound

| Cell Type | Insult | Rolipram Concentration | Outcome | Reference |

| Cultured Rat Dopaminergic Neurons | Forskolin-induced stress | 10⁻⁸ - 10⁻⁵ M | Enhanced survival | [3] |

| Spiral Ganglion Neurons | Serum deprivation | 0.1 nM | Increased survival rate | [4] |

Table 3: In Vivo Neuroprotective Efficacy of this compound in Rodent Models

| Model | Species | Rolipram Dosage & Administration | Key Neuroprotective Outcomes | Reference(s) |

| Spinal Cord Injury (Contusion) | Rat | 0.1 - 1.0 mg/kg, s.c. daily for 2 weeks | Increased neuronal survival (up to 67% with 1.0 mg/kg), Increased oligodendrocyte preservation (up to 167% with 0.5 mg/kg), Optimal preservation of myelinated axons at 1.0 mg/kg. | [5] |

| Spinal Cord Injury (Hemisection) | Rat | 0.4 µmol/kg/hr via mini-osmotic pump for 10 days | Increased serotonergic fibers in transplant, Decreased GFAP expression, Improved paw placement. | [6] |

| Intracerebral Hemorrhage | Mouse | 10 mg/kg, i.p. at 2h post-ICH | Reduced neurological deficit, brain edema, and neuronal apoptosis. Decreased TNF-α, IL-6, and IL-1β. | [7][8] |

| Collagen-Induced Arthritis | Mouse | 0.5, 3, 5, or 10 mg/kg twice daily | 67% reduction in TNF-α-expressing cells in joints. | [9] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

Experimental Workflow for In Vivo Neuroprotection Studies

Caption: General workflow for assessing neuroprotection.

Protocol 1: Rat Spinal Cord Contusion Injury Model

This protocol describes a standardized method for inducing a moderate contusive spinal cord injury (SCI) in rats to assess the neuroprotective effects of this compound.[10][11][12]

-

Animal Preparation: Anesthetize adult Sprague-Dawley rats (225-300g) using an appropriate anesthetic (e.g., ketamine/xylazine).[10][12] Shave the dorsal thoracic region and sterilize the skin.[10]

-

Laminectomy: Make a midline incision over the thoracic vertebrae and dissect the paravertebral muscles to expose the spinous processes.[11] Perform a laminectomy at the T8-T10 level to expose the spinal cord, ensuring the dura mater remains intact.[10][11]

-

Spinal Cord Contusion: Stabilize the vertebral column using clamps on the spinous processes of adjacent vertebrae.[13] Use a computer-controlled impactor device to deliver a precise contusive force to the exposed spinal cord.[12] A consistent impact force (e.g., 200-225 kdyn) or displacement (e.g., weight-drop from a specific height) should be used to create a reproducible injury.[10][13]

-

This compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% ethanol in saline or DMSO).[10] Administer the drug according to the experimental design (e.g., subcutaneous, intravenous, or intraperitoneal) at the specified dose and time points post-injury.[5]

-

Post-operative Care: Suture the muscle layers and close the skin incision.[10] Provide post-operative analgesia and supportive care, including manual bladder expression, until autonomic functions recover.[10]

-

Functional Assessment: Evaluate locomotor recovery at regular intervals using a standardized scale such as the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale.[11]

Protocol 2: Western Blot Analysis of Phospho-CREB (pCREB)

This protocol outlines the steps for detecting the phosphorylation of CREB (a key downstream target of this compound) in tissue or cell lysates.

-

Sample Preparation: Homogenize brain tissue or lyse cultured cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 15 µg) per lane on an SDS-polyacrylamide gel.[14] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB at Serine 133 (e.g., Rabbit anti-pCREB, 1:1000 dilution).[15]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:7500 dilution) for 1 hour at room temperature.[16]

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB (e.g., Rabbit anti-CREB, 1:1000 dilution).[14]

-

Protocol 3: Immunohistochemistry for Glial Activation (Iba1 and GFAP)

This protocol details the staining of brain or spinal cord sections to assess microglial (Iba1) and astrocytic (GFAP) activation, key markers of neuroinflammation.

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the dissected tissue in 4% PFA overnight. Cryoprotect the tissue in a sucrose solution before sectioning.

-

Immunostaining:

-

Wash tissue sections with PBS containing 0.3% Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Incubate sections overnight at 4°C with primary antibodies against Iba1 (for microglia, e.g., 1:250 dilution) and GFAP (for astrocytes, e.g., 1:500 dilution).[17]

-

Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

-

Imaging and Analysis: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal microscope and quantify the fluorescence intensity or the number of positive cells in defined regions of interest.

Protocol 4: Morris Water Maze for Cognitive Assessment

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases like Alzheimer's.[18][19][20]

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (using non-toxic white paint) maintained at room temperature.[20] A small escape platform is submerged just below the water surface.[18]

-

Acquisition Phase (Spatial Learning):

-

For 4-5 consecutive days, mice are subjected to a series of trials (e.g., 4 trials per day).

-

In each trial, the mouse is released into the pool from one of four randomized starting positions and allowed to swim and find the hidden platform. The platform remains in the same location throughout the acquisition phase.[21]

-

The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.[22]

-

-

Probe Trial (Memory Retention):

-

24 hours after the final acquisition trial, the escape platform is removed from the pool.

-

The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).[22]

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.[22]

-

Conclusion